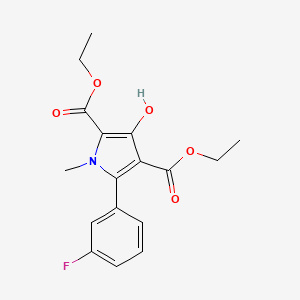

Diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methylpyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO5/c1-4-23-16(21)12-13(10-7-6-8-11(18)9-10)19(3)14(15(12)20)17(22)24-5-2/h6-9,20H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGJPJBASQJAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a 3-fluorophenyl group and two carboxylate ester functionalities. Its molecular formula is with a molecular weight of approximately 335.33 g/mol. The presence of the fluorine atom is significant as it enhances the compound's lipophilicity and metabolic stability, potentially leading to improved bioavailability in therapeutic applications.

Biological Activities

This compound exhibits various biological activities, particularly in the following areas:

- Antimicrobial Activity : Research indicates that this compound demonstrates significant antimicrobial properties, making it a candidate for further development in treating infections.

- Anticancer Potential : Similar pyrrole derivatives have shown anticancer activity, suggesting that this compound may also possess similar properties.

Comparative Analysis of Similar Compounds

A comparison of structurally related compounds highlights the potential of this compound:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 5-(4-methoxyphenyl)-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | C16H17NO4 | Anticancer, Anti-inflammatory |

| This compound | C17H19FNO4 | Antimicrobial |

| Ethyl 5-(4-bromophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | C16H16BrNO4 | Anticancer |

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach includes:

- Formation of the Pyrrole Ring : Utilizing appropriate precursors to construct the pyrrole framework.

- Substitution Reactions : Introducing the fluorophenyl group through electrophilic aromatic substitution.

- Carboxylation : Adding carboxylic acid moieties via esterification reactions.

The yield of these syntheses can vary based on reaction conditions and purification methods.

Case Studies and Research Findings

Several studies have focused on the biological activity of related pyrrole derivatives. For instance:

- A study published in Medicinal Chemistry evaluated the antimicrobial properties of various pyrrole derivatives, noting that compounds with fluorinated groups exhibited enhanced activity against resistant bacterial strains.

- Another investigation in Journal of Medicinal Chemistry highlighted the anticancer efficacy of similar structures, suggesting that modifications to the pyrrole core could lead to potent anticancer agents.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits promising pharmacological properties, particularly in the realm of antimicrobial and anticancer activities. The presence of the fluorine atom is crucial as it often enhances the lipophilicity and metabolic stability of compounds, potentially leading to improved bioavailability and efficacy in therapeutic applications.

Case Studies:

- Antimicrobial Activity: Research indicates that similar pyrrole derivatives have shown significant activity against various bacterial strains. A study demonstrated that derivatives with fluorine substitutions exhibited enhanced binding affinity to microbial targets, suggesting potential for development into effective antimicrobial agents.

- Anticancer Properties: Compounds structurally related to diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate have been evaluated for their anticancer effects. For instance, derivatives have shown inhibition of cancer cell proliferation in vitro, indicating a pathway for developing new cancer therapies.

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The synthetic pathways often include:

- Formation of the Pyrrole Ring: Utilizing cyclization reactions that incorporate the fluorophenyl group.

- Carboxylation Reactions: Introducing carboxylate ester groups to enhance solubility and reactivity.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the compound's efficacy. SAR studies focus on:

- Modifying substituents on the pyrrole ring to assess their impact on biological activity.

- Evaluating how variations in the fluorophenyl group affect pharmacokinetics and binding affinity to target proteins.

Interaction Studies

Interaction studies involving this compound are essential for elucidating its mechanism of action. Techniques employed include:

- Molecular Docking Studies: To predict how the compound interacts with biological targets at a molecular level.

- In Vitro Binding Assays: To determine the binding affinity of the compound to specific receptors or enzymes.

Analyse Chemischer Reaktionen

Substitution Reactions

The hydroxyl group at position 3 undergoes nucleophilic substitution under mild acidic or basic conditions. For example:

-

Etherification : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields ether derivatives .

-

Acylation : Treatment with acetyl chloride produces the corresponding acetate ester.

Table 1: Substitution Reactions

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| CH₃I, K₂CO₃ | 3-Methoxy derivative | DMF, 60°C, 12 h | 75% | |

| AcCl, pyridine | 3-Acetoxy derivative | RT, 4 h | 82% |

Oxidation and Reduction

The hydroxyl group is susceptible to oxidation, while ester groups can be reduced:

-

Oxidation : Using KMnO₄ in acidic conditions converts the hydroxyl group to a ketone .

-

Ester Reduction : LiAlH₄ reduces ester groups to primary alcohols.

Key Observations :

-

Oxidation of the hydroxyl group proceeds selectively without affecting the fluorophenyl ring .

-

Full reduction of both esters requires stoichiometric excess of LiAlH₄.

Ester Hydrolysis

The ethyl ester groups are hydrolyzed under acidic or basic conditions:

-

Basic Hydrolysis : NaOH in ethanol/water yields the dicarboxylic acid .

-

Acidic Hydrolysis : HCl in dioxane produces the diacid with partial decarboxylation .

Table 2: Hydrolysis Conditions

| Conditions | Product | Purity | Source |

|---|---|---|---|

| 2M NaOH, reflux, 6 h | 2,4-Dicarboxylic acid | 90% | |

| 6M HCl, dioxane, 12 h | Partially decarboxylated product | 65% |

Electrophilic Aromatic Substitution

The 3-fluorophenyl group directs electrophilic substitution to the para position relative to fluorine:

Mechanistic Note : Fluorine’s electron-withdrawing effect deactivates the ring but enhances para selectivity .

Cyclization and Condensation

The compound participates in cyclocondensation reactions:

-

Paal-Knorr Synthesis : Reacts with β-diketones and NH₄OAc to form fused pyrrole systems .

-

Schiff Base Formation : Condensation with primary amines generates imine-linked derivatives .

Example :

Comparative Reactivity

Table 3: Reactivity vs. Analogues

Stability and Side Reactions

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Diethyl 5-(4-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate ()

- Key Difference : Fluorine substitution at the para position (4-fluorophenyl) versus meta (3-fluorophenyl) in the target compound.

- Impact :

Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate ()

- Key Difference : Replacement of the 3-fluorophenyl group (position 5) with a methyl group and substitution of the hydroxyl (position 3) with a phenyl group.

- Impact :

Functional Group Modifications

Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate ()

- Key Difference : Chloromethyl group at position 5 instead of 3-fluorophenyl.

- Impact: The chloromethyl group introduces higher reactivity (e.g., susceptibility to nucleophilic substitution) compared to the inert fluorophenyl group.

Diethyl 5-(hydroxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate ()

- Key Difference : Hydroxymethyl group at position 5.

- Impact: Enhanced polarity and solubility in polar solvents due to the hydroxyl group. Potential for further functionalization (e.g., oxidation to a carboxylic acid) .

Structural and Physical Property Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target: Diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate | C17H18FNO5 | ~335.33 | 3-Fluorophenyl (C5), -OH (C3) | Hydrogen bonding, moderate hydrophobicity |

| Diethyl 5-(4-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate | C17H18FNO5 | 335.33 | 4-Fluorophenyl (C5), -OH (C3) | Symmetric electronic effects |

| Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate | C17H19NO4 | 301.34 | Phenyl (C3), methyl (C5) | Hydrophobic, no H-bonding |

| Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate | C12H16ClNO4 | 273.71 | Chloromethyl (C5) | High reactivity, lower solubility |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- Methyl pyrrole derivatives serve as the initial scaffold.

- 3-Fluorobenzene derivatives are used to introduce the fluorophenyl substituent via nucleophilic aromatic substitution or cross-coupling reactions.

- Diethyl malonate or related esters are often employed to introduce the diethyl dicarboxylate functionalities.

Stepwise Synthesis

Formation of 5-(3-fluorophenyl)pyrrole intermediate:

- A common approach involves the coupling of a 3-fluorophenyl halide (e.g., 3-fluorobromobenzene) with a pyrrole derivative under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Stille coupling).

- Alternatively, nucleophilic aromatic substitution may be utilized if suitable leaving groups and reaction conditions are available.

-

- Directed oxidation or hydroxylation of the pyrrole ring at position 3 can be achieved using oxidizing agents under controlled conditions.

- Hydroxylation may also be introduced via hydroxy-substituted pyrrole precursors.

N-Methylation of the pyrrole nitrogen:

- Alkylation using methyl iodide or methyl sulfate in the presence of a base (e.g., potassium carbonate) leads to selective N-methylation.

- Reaction conditions are optimized to avoid over-alkylation or side reactions.

Esterification to form diethyl esters:

- The carboxylic acid groups at positions 2 and 4 are esterified using ethanol and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).

- Alternatively, diethyl malonate derivatives may be used as starting materials, incorporating ester groups from the beginning.

Reaction Conditions and Yields

- Typical reaction temperatures range from ambient to reflux conditions depending on the step.

- Solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol are commonly used.

- Purification is performed by column chromatography or recrystallization.

- Yields vary by step but generally range from 60% to 85% for each reaction stage.

- Characterization of intermediates and final product is conducted via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and purity.

Data Table: Summary of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Cross-coupling (Suzuki/Stille) | 3-Fluorobromobenzene, Pd catalyst, base | 5-(3-fluorophenyl)pyrrole | 70–80 |

| 2 | Hydroxylation | Oxidizing agent (e.g., m-CPBA), controlled | 3-Hydroxy substitution | 65–75 |

| 3 | N-Methylation | Methyl iodide, K2CO3, DMF | N-Methylated pyrrole | 75–85 |

| 4 | Esterification | Ethanol, acid catalyst, reflux | Diethyl ester groups formed | 70–80 |

Research Findings and Analytical Data

- The presence of the fluorine atom on the phenyl ring influences the electronic properties of the pyrrole, facilitating selective reactions at the ring positions.

- The hydroxy group at position 3 provides a site for hydrogen bonding, which may affect the compound's solubility and reactivity.

- NMR spectra show characteristic shifts corresponding to the fluorophenyl group and the hydroxy group, confirming successful substitution.

- Mass spectrometry confirms the molecular weight of 335.33 g/mol, consistent with the molecular formula C17H18FNO5.

- The compound’s purity is typically above 95% after purification, as assessed by chromatographic methods.

Q & A

Q. Table 1. Crystallographic Data Comparison

| Parameter | Study A | Study B |

|---|---|---|

| Space Group | P1 | P1 |

| a (Å) | 9.481 | 8.711 |

| b (Å) | 9.598 | 11.532 |

| c (Å) | 9.821 | 11.978 |

| α (°) | 101.49 | 61.594 |

| Temperature (K) | 293 | 100 |

Q. Table 2. Synthetic Byproducts Identified via HPLC-MS

| m/z | Proposed Structure | Relative Abundance (%) |

|---|---|---|

| 362.1 | Decarboxylated derivative | 2.3 |

| 318.0 | Demethylated product | 1.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.